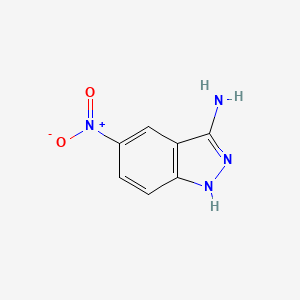

5-nitro-1H-indazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZRTDLKPZAFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389689 | |

| Record name | 3-AMINO-5-NITROINDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41339-17-7 | |

| Record name | 3-AMINO-5-NITROINDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-nitro-1H-indazol-3-amine chemical structure and properties

An In-Depth Technical Guide to 5-nitro-1H-indazol-3-amine: A Key Building Block in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the indazole scaffold represents a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Among its many derivatives, this compound stands out as a critical intermediate, offering a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in modern drug discovery.

Core Molecular Identity and Structure

This compound is a heterocyclic aromatic compound. Its structure is characterized by a bicyclic system composed of a fused benzene and pyrazole ring, functionalized with a nitro group at the C5 position and an amine group at the C3 position.

Chemical Identifiers:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound are crucial for its handling, formulation, and application in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Light brown to orange solid | [4] |

| Melting Point | 254-256 °C | [4] |

| Boiling Point | 485.2 ± 25.0 °C (Predicted) | [4] |

| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 12.60 ± 0.40 (Predicted) | [4] |

| Storage | 2-8°C, protect from light | [4] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is characteristic of the substituted indazole ring. Expected signals include doublets and doublet of doublets in the aromatic region for the protons on the benzene ring, and a broad singlet for the amine protons. A reported spectrum shows signals at δ 8.89 (d, 1H), 8.05 (dd, 1H), 7.34 (d, 1H), and 5.98 (s, 2H, -NH₂).[4][5]

-

Mass Spectrometry: The exact mass is 178.049075 g/mol .[5] Mass spectrometry would show a molecular ion peak corresponding to this mass.

Synthesis and Reactivity

The most common and efficient synthesis of this compound involves the cyclization of a substituted benzonitrile with hydrazine. This method provides a direct route to the desired indazole core.

Experimental Protocol: Synthesis from 2-fluoro-5-nitrobenzonitrile

This procedure is based on a well-established method for synthesizing 3-aminoindazoles.[1][4]

-

Dissolution: Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 g, 6.02 mmol) in n-butanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (0.42 mL, 7.22 mmol) to the solution. The hydrazine acts as the nitrogen source for the pyrazole ring formation.

-

Heating: Heat the reaction mixture to 110 °C and stir for 2 hours. The elevated temperature is necessary to drive the nucleophilic aromatic substitution and subsequent intramolecular cyclization.

-

Cooling and Precipitation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Isolation: Add dichloromethane to the cooled mixture to induce precipitation of the product.

-

Filtration and Purification: Filter the resulting solid, wash with a small amount of cold dichloromethane, and dry under vacuum to afford the target compound, this compound, typically in high yield (e.g., 84%).[4]

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Medicinal Chemistry

The indazole ring system is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs such as the antiemetic Granisetron and the kinase inhibitor Axitinib.[1] The this compound derivative serves as a versatile starting material for creating libraries of novel compounds with diverse biological activities.

Key Biological Activities of Derivatives:

-

Anticancer Agents: The indazole scaffold is a frequent component of kinase inhibitors. Derivatives of this compound have been synthesized and evaluated as potent anticancer agents. For example, 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown efficacy against various cancer cell lines, with molecular dynamics simulations confirming stable binding to target proteins.[6] These compounds often target key signaling pathways involved in angiogenesis and tumor progression, such as those involving VEGFR-2, Tie-2, and EphB4.[6]

-

Antiparasitic Activity: Nitro-heterocyclic compounds are well-known for their efficacy against parasitic infections.[7] Derivatives of 5-nitroindazole have demonstrated significant activity against Trichomonas vaginalis (trichomonacidal) and Trypanosoma cruzi (antichagasic).[7][8] The mechanism is often linked to the reduction of the nitro group within the parasite, leading to the generation of reactive radical species that induce oxidative stress and cell death.[8][9]

-

Antimicrobial Activity: New sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have been reported to possess both antibacterial and antifungal properties, showing activity against pathogens like S. aureus and A. niger.[1]

The amino group at the C3 position provides a convenient handle for further chemical modification (e.g., acylation, urea formation), while the nitro group at C5 can be reduced to an amine, opening up another avenue for derivatization. This dual functionality makes it an exceptionally valuable building block for combinatorial chemistry and lead optimization campaigns.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

Table 2: Hazard and Precautionary Information

| Category | Statements | Source(s) |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10][11] The recommended storage temperature is between 2-8°C.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of potentially life-saving therapeutics. Its straightforward synthesis, combined with its versatile functional handles, makes it an invaluable tool for medicinal chemists. The proven track record of the indazole scaffold in oncology, infectious diseases, and beyond ensures that derivatives of this compound will continue to be a major focus of research and development efforts for years to come.

References

-

Cole-Parmer. Material Safety Data Sheet - 5-Nitroindazole, pa. [Link]

-

RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. 2018. [Link]

-

ResearchGate. Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. [Link]

-

Organic Syntheses. 5-nitroindazole. [Link]

-

National Center for Biotechnology Information. 5-Nitroindazole. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

ResearchGate. Synthesis and biological properties of new 5-nitroindazole derivatives. [Link]

-

National Center for Biotechnology Information. 7-fluoro-5-nitro-1H-indazol-3-amine. PubChem Compound Database. [Link]

-

SpectraBase. 3-Amino-5-nitro-1H-indazole - Optional[1H NMR] - Spectrum. [Link]

-

MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. [Link]

-

Macsen Labs. 5-Nitroindazole | 5401-94-5 | Leading Supplier. [Link]

- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

Lead Sciences. 5-Nitro-1H-indazole-3-carboxylic acid. [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022. [Link]

-

ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. scbt.com [scbt.com]

- 4. 3-Amino-5-nitroindazole | 41339-17-7 [amp.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Nitro-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Nitro-1H-indazol-3-amine, a heterocyclic aromatic amine, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring an indazole core functionalized with both a nitro and an amine group, imparts a unique electronic and steric profile, making it a valuable scaffold for the synthesis of novel therapeutic agents. The physicochemical properties of this compound are fundamental to its handling, formulation, and ultimately, its biological activity and pharmacokinetic profile. This guide provides an in-depth exploration of the core physicochemical characteristics of this compound, offering both established data and standardized protocols for its empirical determination.

Chemical Identity and Molecular Structure

This compound is characterized by the fusion of a pyrazole ring and a benzene ring, forming the indazole core. The presence of a nitro group at position 5 and an amine group at position 3 are critical determinants of its chemical reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 41339-17-7[1][2][3][4][5] |

| Molecular Formula | C₇H₆N₄O₂[2] |

| Molecular Weight | 178.15 g/mol [2] |

| Canonical SMILES | C1=CC2=C(C=C1[O-])C(=NN2)N |

| InChI Key | SWZRTDLKPZAFDT-UHFFFAOYSA-N[1][6] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C3a [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.2,-0.75!"]; C5 [label="C", pos="1.2,0.75!"]; C6 [label="C", pos="0,2.5!"]; C7 [label="C", pos="-1.2,2.5!"]; C7a [label="C", pos="-2.4,1.5!"]; N_amine [label="NH2", pos="-2.4,-1.5!"]; N_nitro [label="N", pos="2.4,1.5!"]; O1_nitro [label="O", pos="2.4,2.5!"]; O2_nitro [label="O", pos="3.6,1.5!"];

// Ring bonds edge [dir=none]; N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N2; C3a -- C7a;

// Substituent bonds C3 -- N_amine; C5 -- N_nitro; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro; }

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting the compound's behavior in various experimental and biological systems.

| Property | Value/Description | Source(s) |

| Appearance | Light brown to orange solid | |

| Melting Point | 254-256 °C | [6] |

| Boiling Point | 485.2 ± 25.0 °C (Predicted) | [6] |

| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 12.60 ± 0.40 (Predicted) | [6] |

| Storage Temperature | 2-8°C, protected from light | [6] |

Experimental Protocols for Physicochemical Property Determination

The following section details standardized experimental protocols for the determination of key physicochemical properties of this compound. These methods are designed to ensure accuracy and reproducibility in a research setting.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Protocol: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting point is reported as this range.

Caption: Workflow for melting point determination.

Solubility Profile

Understanding the solubility of this compound in various solvents is essential for its purification, formulation, and in vitro assays.

Protocol: Equilibrium Shake-Flask Method

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO, acetone).

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Express solubility in units of mg/mL or mol/L.

Acid Dissociation Constant (pKa) Determination

The pKa value is critical for predicting the ionization state of the molecule at different pH values, which influences its solubility, permeability, and target engagement.

Protocol: UV-Metric Titration

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Titration Setup: In a quartz cuvette, combine a small aliquot of the stock solution with a series of buffers covering a wide pH range.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum of the solution at each pH. The presence of chromophores in the molecule will likely result in pH-dependent changes in the absorbance spectrum.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value(s).

Chromatographic and Spectroscopic Characterization

Thin-Layer Chromatography (TLC)

TLC is a rapid and versatile technique for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography.

Protocol: TLC Analysis

-

Plate Preparation: Use silica gel-coated TLC plates.

-

Sample Spotting: Dissolve a small amount of this compound in a suitable solvent (e.g., acetone or methanol) and spot it onto the baseline of the TLC plate.

-

Solvent System: Develop the plate in a sealed chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane).

-

Visualization: Visualize the separated spots under UV light (254 nm and/or 365 nm). The nitroaromatic nature of the compound should allow for visualization.

-

Rf Value Calculation: Calculate the retention factor (Rf) for each spot.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the quantitative analysis and purification of this compound.

Protocol: Reversed-Phase HPLC

-

Column: A C18 reversed-phase column is typically suitable for this class of compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength corresponding to an absorbance maximum of the compound (e.g., around 254 nm) is appropriate.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Injection and Analysis: Inject a known volume of the sample and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.

Caption: A typical experimental workflow for HPLC analysis.

Spectroscopic Analysis

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation. The ¹H NMR spectrum of 3-amino-5-nitroindazole has been reported, showing characteristic signals for the aromatic protons.[6] A detailed 2D NMR analysis (COSY, HSQC, HMBC) would provide unambiguous assignment of all proton and carbon signals.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and indazole ring, as well as the symmetric and asymmetric stretching of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

UV-Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol) will show absorption maxima characteristic of the nitro-substituted indazole chromophore.

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

Stability

The stability of this compound under various conditions is a critical parameter for its storage, handling, and formulation.

Protocol: Forced Degradation Study

-

Stress Conditions: Subject the compound to a range of stress conditions, including acidic and basic hydrolysis, oxidation (e.g., with H₂O₂), and photolysis (exposure to UV and visible light).

-

Time Points: Sample the stressed material at various time points.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Data Evaluation: Determine the degradation pathways and the rate of degradation under each stress condition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Codes: Xi (Irritant)[6]

-

Risk Statements: 20/21/22-36/37/38 (Harmful by inhalation, in contact with skin and if swallowed; Irritating to eyes, respiratory system and skin)[6]

-

Safety Statements: 26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing, gloves and eye/face protection)[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical properties of this compound. A thorough understanding and empirical determination of these properties are paramount for the successful application of this compound in research and development. The provided protocols offer a standardized approach to obtaining reliable and reproducible data, which is fundamental to advancing the potential of this compound in the discovery of new chemical entities.

References

-

This compound. Lead Sciences. Available at: [Link]

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. scbt.com [scbt.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

Section 1: 3-Amino-5-nitroindazole (Correctly identified as CAS 41339-17-7)

An important clarification regarding your request for information on CAS 41339-17-7 is necessary. Initial research reveals conflicting data associated with this CAS number. While the number correctly corresponds to 3-Amino-5-nitroindazole , some sources erroneously link it to metabolites of the antidepressant sertraline, such as Desmethylsertraline Hydrochloride .

To ensure the scientific accuracy and safety of the information provided, this guide will present the fundamental details for both compounds. We urge you to identify the correct substance for your research needs.

Core Identity and Chemical Properties

3-Amino-5-nitroindazole is a heterocyclic aromatic compound. Its core structure consists of an indazole ring system substituted with an amino group and a nitro group.

| Property | Value | Source |

| IUPAC Name | 5-nitro-1H-indazol-3-amine | [1] |

| Synonyms | 3-Amino-5-nitroindazole | [2][3][4] |

| CAS Number | 41339-17-7 | [2][3][4][5][6][7] |

| Molecular Formula | C₇H₆N₄O₂ | [6] |

| Molecular Weight | 178.15 g/mol | [4] |

| Physical State | Solid | N/A |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [8] |

Safety Data and Hazard Information

It is imperative to handle 3-Amino-5-nitroindazole with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification: [7]

Hazard Statements: [8]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4][8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8]

Scientific Context and Applications

3-Amino-5-nitroindazole serves as a building block in organic synthesis. Its structure is of interest in medicinal chemistry for the development of new therapeutic agents. For instance, it has been used in the synthesis of N3-acyl-N5-aryl-3,5-diaminoindazole analogues, which have been evaluated for their anti-proliferative activity against head and neck cancer.[1]

Section 2: Desmethylsertraline Hydrochloride (Incorrectly Associated with CAS 41339-17-7)

Core Identity and Chemical Properties

Desmethylsertraline, also known as Norsertraline, is the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline.[9] It is crucial to use the correct CAS number for the specific stereoisomer in your research.

| Property | Value | Source |

| IUPAC Name | (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | [10] |

| Synonyms | cis(1S,4S)-Norsertraline, (1S,4S)-N-Desmethyl Sertraline Hydrochloride | [10] |

| CAS Numbers | 675126-10-0 ((1S,4S) isomer HCl)[10][11], 675126-09-7 ((1R,4R) isomer HCl)[12][13][14] | N/A |

| Molecular Formula | C₁₆H₁₅Cl₂N · HCl (or C₁₆H₁₆Cl₃N) | [10][11] |

| Molecular Weight | 328.66 g/mol | [10][14] |

| Physical State | Solid | [11] |

| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term.[10] | N/A |

Safety Data and Hazard Information

Desmethylsertraline Hydrochloride is intended for research use only and is not for human or veterinary use.[10][11][13] It should be handled by qualified professionals in a laboratory setting. While specific GHS data is not consistently available across all sources, standard laboratory safety protocols should be followed.

General Handling Precautions:

-

Avoid contact with eyes, skin, and clothing.

-

Avoid ingestion and inhalation.[15]

-

Use in a well-ventilated area.[15]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

Scientific Context and Applications

Desmethylsertraline is the major metabolite of sertraline, a widely prescribed antidepressant.[17] Like its parent compound, it acts as a monoamine reuptake inhibitor.[9] However, it is significantly less potent as a serotonin reuptake inhibitor but has a more balanced profile for inhibiting the reuptake of norepinephrine and dopamine.[9]

Mechanism of Action & Research Workflow:

The primary research application of Desmethylsertraline is in pharmacological studies related to the metabolism and activity of sertraline. It is used as a reference standard in analytical method development and validation for quality control during drug development.[18]

Below is a conceptual workflow for studying the effects of Desmethylsertraline.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. capotchem.cn [capotchem.cn]

- 3. 41339-17-7 CAS MSDS (3-Amino-5-nitroindazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-Amino-5-nitroindazole | 41339-17-7 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 41339-17-7|this compound|BLD Pharm [bldpharm.com]

- 9. Desmethylsertraline - Wikipedia [en.wikipedia.org]

- 10. medkoo.com [medkoo.com]

- 11. caymanchem.com [caymanchem.com]

- 12. (1R,4R)-N-Desmethyl Sertraline Hydrochloride | C16H16Cl3N | CID 71315745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. scbt.com [scbt.com]

- 15. fishersci.com [fishersci.com]

- 16. cdn.pfizer.com [cdn.pfizer.com]

- 17. WO2008065177A1 - Processes for preparing desmethylsertraline or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 18. Desmethyl Sertraline HCl - CAS - 79617-96-2 | Axios Research [axios-research.com]

The Indazole Nucleus: A Privileged Scaffold in Modern Therapeutics - A Technical Guide to the Potential Applications of 5-Nitro-1H-indazol-3-amine

Abstract

The indazole core is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous approved therapeutic agents. This technical guide delves into the potential therapeutic applications of a specific, yet foundational, indazole derivative: 5-nitro-1H-indazol-3-amine. While not a therapeutic agent in its own right, this molecule serves as a critical building block and a pharmacophore of significant interest in the development of targeted therapies, particularly in oncology and inflammatory diseases. This document will explore the chemical rationale behind its utility, focusing on its role as a scaffold for potent kinase inhibitors. We will dissect the mechanism of action of exemplary drugs derived from the indazole core, provide detailed experimental protocols for hit-to-lead characterization, and present a forward-looking perspective on the untapped potential of this chemical entity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the indazole scaffold in their therapeutic programs.

The Strategic Importance of the this compound Scaffold

The therapeutic promise of this compound lies not in its intrinsic biological activity, but in its strategic utility as a chemical scaffold. The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged" structure in drug discovery, meaning it can bind to multiple, unrelated biological targets with high affinity. The specific substitutions on the this compound core offer several advantages for medicinal chemists:

-

The 3-amino group: This functional group serves as a crucial hydrogen bond donor and acceptor, enabling strong interactions with the hinge region of kinase active sites. This "hinge-binding" motif is a hallmark of many successful kinase inhibitors.[1]

-

The 5-nitro group: While often a point of metabolic liability, the nitro group can be a key contributor to biological activity, as seen in its ability to induce oxidative stress in protozoan parasites.[2] More strategically in drug development, it is a versatile chemical handle that can be readily reduced to an amine. This resulting 5-aminoindazole is a pivotal intermediate in the synthesis of complex therapeutic agents, including the recently approved drug Belumosudil.

-

The indazole core: The bicyclic nature of the indazole ring provides a rigid framework that can be functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications Stemming from the Indazole Core

The versatility of the this compound scaffold is best illustrated by its contribution to the development of targeted kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases like cancer.[3] The indazole moiety has proven to be a particularly successful core structure for the development of potent and selective kinase inhibitors.[3]

Inhibition of Rho-Associated Coiled-Coil Kinase (ROCK) for Inflammatory and Fibrotic Diseases

Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of cell shape, motility, and contraction.[3] Dysregulation of the ROCK signaling pathway is implicated in a range of diseases, including cancer, hypertension, and autoimmune disorders.

A prime example of a drug leveraging the indazole scaffold for ROCK inhibition is Belumosudil (Rezurock™) , approved for the treatment of chronic graft-versus-host disease (cGVHD).[4][5] Belumosudil's mechanism of action involves the selective inhibition of ROCK2, which leads to a downstream modulation of the inflammatory response. Specifically, it downregulates STAT3 phosphorylation, which in turn reduces the production of pro-inflammatory cytokines like IL-17 and IL-21.[4][6] Concurrently, it upregulates STAT5 phosphorylation, promoting the development of regulatory T cells (Tregs), which help to suppress excessive immune responses.[4][7]

The synthesis of Belumosudil utilizes a 5-aminoindazole intermediate, which can be derived from this compound, highlighting the direct lineage from the topic compound to a clinically approved drug.[4][8]

Caption: Belumosudil inhibits ROCK2, leading to decreased pro-inflammatory Th17 cell differentiation via STAT3 and increased anti-inflammatory Treg differentiation via STAT5.

Pan-HER Inhibition for the Treatment of Cancer

The Human Epidermal Growth Factor Receptor (HER) family of receptor tyrosine kinases, particularly HER1 (EGFR) and HER2, are well-established drivers of tumor growth and progression in various cancers, most notably breast and lung cancer.[4][9] Overexpression of HER2 is found in 20-30% of invasive breast cancers and is associated with a poor prognosis.[4]

The indazole scaffold is also central to the development of pan-HER inhibitors. BMS-599626 (AC480) is a potent, orally bioavailable inhibitor of the HER family of kinases.[10] It demonstrates significant activity against HER1 and HER2, with IC50 values of 20 nM and 30 nM, respectively.[11] Its mechanism of action involves binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][9]

Caption: Indazole-based HER2 inhibitors block receptor autophosphorylation, thereby inhibiting downstream PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling pathways.

Experimental Protocols for Evaluation

The successful development of therapeutic agents from the this compound scaffold requires rigorous preclinical evaluation. The following are detailed, step-by-step methodologies for key experiments in the characterization of indazole-based kinase inhibitors.

Synthesis of a 5-Aminoindazole Intermediate

A crucial first step in leveraging the this compound scaffold is its conversion to the more synthetically versatile 5-aminoindazole intermediate. This is typically achieved through the reduction of the nitro group.

Protocol: Reduction of this compound

-

Dissolution: Dissolve this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-1H-indazol-3-amine.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 5-aminoindazole intermediate.

In Vitro Kinase Inhibition Assay

To determine the potency and selectivity of a novel indazole derivative, an in vitro kinase assay is essential. This protocol describes a common luminescence-based assay that quantifies kinase activity by measuring ATP consumption.[12][13]

Protocol: Luminescence-Based Kinase Assay

-

Compound Preparation: Prepare a stock solution of the test indazole compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

-

Kinase Reaction Setup: In a 384-well plate, add the serially diluted compound or DMSO (vehicle control). Add the target kinase (e.g., recombinant ROCK2 or HER2) to each well. Incubate for 10-20 minutes at room temperature to allow for compound-kinase binding.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

To assess the anti-proliferative effects of indazole derivatives on cancer cells, the MTT assay is a widely used and reliable method.[14][15] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells (e.g., HER2-positive breast cancer cell line BT-474) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the indazole compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Caption: A typical workflow for the development of kinase inhibitors from an indazole scaffold.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative indazole-based kinase inhibitors, demonstrating the potency achievable with this scaffold.

| Compound/Drug Name | Target Kinase(s) | IC50 / GI50 (nM) | Cell Line | Reference |

| Belumosudil | ROCK2 | - | - | [4] |

| BMS-599626 | HER1 (EGFR) | 20 | - | [11] |

| HER2 | 30 | - | [11] | |

| HER4 | 190 | - | [11] | |

| BT-474 (HER2+) | 310 | Breast Cancer | [15] | |

| N87 (HER2+) | 450 | Gastric Cancer | [15] | |

| Indazole Derivative 6o | - | 5150 | K562 (CML) | [1] |

| - | 33200 | HEK-293 (Normal) | [1] |

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. While its direct application is as a chemical intermediate, the indazole core it provides is of immense value in modern drug discovery. The success of indazole-based drugs like Belumosudil underscores the potential for developing highly selective and potent inhibitors for a range of therapeutic targets.

Future research should focus on:

-

Exploring New Targets: Expanding the application of the indazole scaffold to other kinase families and non-kinase targets.

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design next-generation indazole derivatives with improved potency and selectivity.

-

Novel Synthetic Methodologies: Developing more efficient and environmentally friendly synthetic routes to functionalized indazoles.

References

-

Belumosudil Intermediates. SS Pharma India. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]

-

Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implications. (2013). Libri Oncologici. [Link]

-

RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential. (2024). Journal of Translational Medicine. [Link]

-

Synthesis of belumosudil. (2021). ResearchGate. [Link]

-

A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (2023). Cancers. [Link]

-

STAT3 and STAT5 Activation in Solid Cancers. (2019). Cancers. [Link]

-

HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness. (2021). Cancers. [Link]

-

Cancer stem cells and HER2 positive breast cancer: The story so far. (2016). Genes & Diseases. [Link]

-

New signaling pathway discovered in HER2-positive breast cancer, and 2 powerful drug targets. (2015). Fierce Biotech. [Link]

-

What Are Anti-HER2 Therapies?. BreastCancer.org. [Link]

-

HER2-targeted therapies in breast cancer. (2013). Breast Cancer Research. [Link]

-

Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. (2022). International Journal of Molecular Sciences. [Link]

-

Activation of RhoA/ROCK2 signaling by hypoxia-inducible factor 1α in promoting tumor growth and metastasis in human colon cancer. (2020). Journal of Gastrointestinal Oncology. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences. [Link]

-

Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities. (2014). Expert Opinion on Therapeutic Targets. [Link]

-

Preclinical to clinical utility of ROCK inhibitors in cancer. (2023). Trends in Cancer. [Link]

-

HER2-amplified breast cancer: mechanisms of trastuzumab resistance and novel targeted therapies. (2012). Clinical Cancer Research. [Link]

-

HER2-Targeted Therapies for Early Breast Cancer. Susan G. Komen. [Link]

-

Activation of RhoA/ROCK2 signaling by hypoxia-inducible factor 1α in promoting tumor growth and metastasis in human colon cancer. (2020). Journal of Gastrointestinal Oncology. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

-

In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2021). Molecules. [Link]

-

In vitro kinase assay. (2023). protocols.io. [Link]

-

Belumosudil for chronic graft-versus-host disease. (2022). Drugs of Today. [Link]

-

A phase II study of belumosudil for chronic graft-versus-host disease in patients who failed at least one line of systemic therapy in China. (2024). Bone Marrow Transplantation. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021). RSC Advances. [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

-

Cell-Based In Vitro Kinase Assay Services. Reaction Biology. [Link]

-

5-nitroindazole. Organic Syntheses. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

FDA Approves Belumosudil for Chronic GVHD. (2021). National Cancer Institute. [Link]

-

Real-world Canadian data on belumosudil therapy in heavily pretreated patients with steroid-refractory chronic graft-versus-host disease: treatment outcomes and risk factor analysis for failure-free survival. (2025). Bone Marrow Transplantation. [Link]

-

FDA Approval Summary: Belumosudil for Adult and Pediatric Patients 12 Years and Older with Chronic GvHD after Two or More Prior Lines of Systemic Therapy. (2022). Clinical Cancer Research. [Link]

-

Therapeutic Potential of Rho Kinase Inhibitors in Corneal Disease: A Systematic Review of Preclinical and Clinical Studies. (2025). Journal of Clinical Medicine. [Link]

Sources

- 1. HER2-amplified breast cancer: mechanisms of trastuzumab resistance and novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro kinase assay [protocols.io]

- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Belumosudil for chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase II study of belumosudil for chronic graft-versus-host disease in patients who failed at least one line of systemic therapy in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-world Canadian data on belumosudil therapy in heavily pretreated patients with steroid-refractory chronic graft-versus-host disease: treatment outcomes and risk factor analysis for failure-free survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HER2-targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to the 5-nitro-1H-indazol-3-amine Pharmacophore in Drug Discovery

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and presence in numerous clinically approved drugs.[1][2][3] Within this class, the 5-nitro-1H-indazol-3-amine core represents a particularly potent pharmacophore. The strategic placement of a 3-amino group, which acts as a critical hinge-binding motif for many protein kinases, combined with the bio-reductive potential of the 5-nitro group, creates a unique scaffold for developing targeted therapeutics. This guide provides an in-depth analysis of the this compound pharmacophore, covering its fundamental physicochemical properties, synthesis, multifaceted mechanisms of action, and structure-activity relationships. We will explore its application in oncology and infectious diseases, supported by detailed experimental protocols and field-proven insights for researchers in drug development.

The this compound Core: A Privileged Scaffold

The term "pharmacophore" refers to the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. The this compound scaffold combines three key features that define its utility:

-

The 1H-Indazole Ring: A bicyclic aromatic system that provides a rigid framework for orienting substituents and engaging in hydrophobic and π-stacking interactions within protein binding pockets.

-

The 3-Amino Group: This group is a potent hydrogen bond donor and acceptor. Its position makes it an ideal "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of protein kinases, a common mechanism for kinase inhibitors.[3][4]

-

The 5-Nitro Group: A strong electron-withdrawing group that significantly influences the electronic properties of the indazole ring. Critically, this group can undergo enzymatic reduction in hypoxic (low oxygen) environments, such as those found in solid tumors or within certain parasites, to produce cytotoxic reactive nitrogen species.[5][6][7] This dual functionality—acting as both a structural and a pro-drug element—makes the scaffold exceptionally versatile.

Physicochemical Properties

A foundational understanding of a pharmacophore's physical and chemical characteristics is paramount for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 41339-17-7 | [8][9] |

| Molecular Formula | C₇H₆N₄O₂ | [8] |

| Molecular Weight | 178.15 g/mol | [8] |

| IUPAC Name | This compound | [9] |

| Appearance | Yellow to green colored powder | [10] |

| pKa | Data not consistently available; varies with substitution. | |

| Solubility | Low aqueous solubility is typical for the core structure. | [11] |

Synthesis and Derivatization Strategy

The synthesis of the this compound core and its derivatives is well-established, typically proceeding through the cyclization of an appropriately substituted benzonitrile. This approach provides a robust and scalable route for generating a library of analogues for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The primary route involves the reaction of a 2-halo-5-nitrobenzonitrile with hydrazine hydrate. The halogen at the 2-position serves as a leaving group for the intramolecular nucleophilic aromatic substitution (SNAr) that forms the pyrazole ring of the indazole system.

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. jk-sci.com [jk-sci.com]

- 10. rvrlabs.com [rvrlabs.com]

- 11. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendancy of the 5-Nitro-1H-indazol-3-amine Scaffold: A Deep Dive into Structure-Activity Relationships for Next-Generation Therapeutics

Foreword: The Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor in drug discovery. Within the vast landscape of heterocyclic chemistry, the indazole nucleus has emerged as a "privileged scaffold," a molecular framework that consistently appears in compounds with a wide spectrum of biological activities.[1] From non-steroidal anti-inflammatory drugs like benzydamine to a host of kinase inhibitors in clinical trials for cancer, the versatility of the indazole core is well-documented.[2][3] This guide focuses on a particularly compelling subset of this family: the 5-nitro-1H-indazol-3-amine derivatives. The strategic placement of the nitro group at the 5-position, coupled with the reactive potential of the 3-amino group, creates a unique chemical entity with profound implications for therapeutic intervention, particularly in oncology and infectious diseases. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical exploration of the structure-activity relationships (SAR) governing the biological effects of these promising compounds.

The Strategic Importance of the this compound Core

The this compound scaffold is not a random amalgamation of chemical moieties. Each component plays a crucial role in the molecule's overall biological profile.

-

The 1H-Indazole-3-amine Moiety: A Hinge-Binding Powerhouse: The 1H-indazole-3-amine structure has been identified as a highly effective "hinge-binding fragment," particularly in the context of protein kinase inhibition.[3] The arrangement of nitrogen atoms in the indazole ring allows for critical hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases, a key mechanism for achieving potent and selective inhibition.

-

The 5-Nitro Group: An Electronic and Metabolic Keystone: The introduction of a nitro group at the 5-position of the indazole ring is a critical design element. This strongly electron-withdrawing group significantly modulates the electronic properties of the entire molecule, influencing its binding affinity to target proteins. Furthermore, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or within certain parasites, to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and damage cellular macromolecules like DNA, contributing to the compound's cytotoxic or antiparasitic effects.[4] This mechanism is particularly relevant for the observed activity of 5-nitroindazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease.

Unraveling the Structure-Activity Relationship (SAR): A Multi-pronged Analysis

The biological activity of this compound derivatives can be finely tuned by strategic modifications at three key positions: the N-1 position of the indazole ring, the 3-amino group, and the 5-position itself (though this guide focuses on the 5-nitro substitution).

The Impact of N-1 Substitution

The N-1 position of the indazole ring offers a versatile handle for modifying the physicochemical properties and target engagement of the molecule.

-

Alkyl and Aryl Substituents: The introduction of various substituents at the N-1 position can significantly impact anticancer activity. For instance, new 5-nitroindazole derivatives substituted at the N-1 position with moieties containing a di-(β-chloroethyl)-amine group have been synthesized to enhance their antitumor activity, acting as alkylating agents that can suppress the proliferation of neoplastic cells.[4]

-

Hydrophilic Fragments and Selectivity: In the context of antileishmanial activity, the introduction of hydrophilic fragments at the N-1 position of 2-benzyl-5-nitroindazolin-3-one, a related scaffold, has been shown to improve the selectivity profile of the compounds.[5] This highlights the importance of balancing lipophilicity and hydrophilicity for achieving a favorable therapeutic index.

The Crucial Role of the 3-Amino Group and its Substituents

The 3-amino group serves as a key interaction point with biological targets and a prime location for introducing diversity to explore the SAR.

-

Amide and Carboxamide Derivatives: The conversion of the 3-amino group into an amide or carboxamide linkage is a common strategy in the design of kinase inhibitors. This modification can introduce additional hydrogen bond donors and acceptors, enhancing the binding affinity and selectivity for the target kinase. The structure of Entrectinib, an anaplastic lymphoma kinase (ALK) inhibitor, features a 1H-indazole-3-amide moiety that is critical for its potent antitumor activity.[3]

-

N-Aryl Substitution: The substitution of the 3-amino group with various aryl moieties can significantly influence anticancer activity. A study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives revealed that the nature of the substituent on the phenylamino group at the 3-position has a profound effect on their efficacy. For example, the compound 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide exhibited exceptional anticancer activity.[6]

Quantitative SAR Insights

To illustrate the practical implications of these structural modifications, the following table summarizes the anticancer activity of a series of 3,5-disubstituted indazole derivatives against various cancer cell lines. While these compounds feature a bromo-substituent at the 5-position, the SAR trends observed provide valuable insights that can be extrapolated to the 5-nitro analogues.

| Compound | R | IC50 (µM) vs. K562 | IC50 (µM) vs. A549 | IC50 (µM) vs. PC-3 | IC50 (µM) vs. Hep-G2 |

| 6a | 4-fluorophenyl | 12.35 ± 1.03 | >50 | >50 | 25.31 ± 2.11 |

| 6f | 4-methoxyphenyl | 8.19 ± 0.76 | 20.34 ± 1.98 | 34.12 ± 3.01 | 15.43 ± 1.23 |

| 6o | 3,4,5-trimethoxyphenyl | 5.15 ± 0.55 | 15.67 ± 1.32 | 23.45 ± 2.13 | 10.21 ± 0.98 |

| 5-Fu | (Positive Control) | 15.23 ± 1.21 | 25.34 ± 2.31 | 10.21 ± 0.98 | 8.97 ± 0.87 |

| Data adapted from Wang et al. (2023).[2][3] |

From this data, a clear trend emerges: the introduction of electron-donating methoxy groups on the phenyl ring at the 5-position generally enhances the anticancer activity, with the 3,4,5-trimethoxyphenyl derivative (6o ) exhibiting the most potent inhibitory effect against the K562 cell line.[2][3]

Molecular Mechanisms and Cellular Targets

The biological effects of this compound derivatives are underpinned by their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways.

Kinase Inhibition: A Primary Anticancer Mechanism

As previously mentioned, the 1H-indazole-3-amine scaffold is a potent kinase hinge-binder. These compounds have been shown to inhibit a range of protein kinases that are often dysregulated in cancer.

-

Identified Kinase Targets: Various indazole derivatives have been shown to target key kinases involved in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR).[6] The 3-aminoindazole derivative Entrectinib, for instance, is a potent inhibitor of ALK with an IC50 value of 12 nM.[6]

The following diagram illustrates the general mechanism of kinase inhibition by a 1H-indazole-3-amine derivative.

Caption: Kinase inhibition by a this compound derivative.

Induction of Apoptosis and Cell Cycle Arrest

Beyond direct kinase inhibition, these compounds can trigger programmed cell death (apoptosis) and halt the proliferation of cancer cells.

-

Modulation of Apoptotic Pathways: Studies have shown that some 1H-indazole-3-amine derivatives can induce apoptosis by affecting the expression of key regulatory proteins. For example, compound 6o was found to inhibit Bcl2 family members and modulate the p53/MDM2 pathway in a concentration-dependent manner.[7][8] This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately tipping the cellular balance towards apoptosis.

-

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from dividing. Compound 6o was observed to arrest the cell cycle in the G0/G1 phase.[3]

The following diagram depicts the proposed mechanism of action leading to apoptosis and cell cycle arrest.

Caption: Proposed mechanism for apoptosis and cell cycle arrest.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Routes

The synthesis of this compound derivatives typically begins with commercially available starting materials and involves a few key steps. A general and efficient method involves the reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (3.0-5.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.

Further derivatization at the N-1 and 3-amino positions can be achieved through standard organic chemistry transformations such as N-alkylation, N-arylation, and amide coupling reactions.

The following diagram outlines a typical synthetic workflow.

Caption: General synthetic workflow for this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol 2: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The insights into the SAR of this class of compounds presented in this guide underscore the importance of rational drug design. Future research should focus on:

-

Expansion of the Chemical Space: Synthesis of a broader range of derivatives with diverse substituents at the N-1 and 3-amino positions to further refine the SAR.

-

Identification of Novel Molecular Targets: Utilizing proteomic and chemoproteomic approaches to identify the full spectrum of molecular targets for these compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

References

-

Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Research Square. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

-

Cheptea, C., et al. (2012). New derivatives of 5-nitroindazole with potential antitumor activity. ResearchGate. [Link]

-

Paez, J., et al. (2022). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. ResearchGate. [Link]

-

Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International. [Link]

-

Belkheiri, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Organic and Medicinal Chemistry International. [Link]

-

Vega, C., et al. (2014). Antileishmanial activity of 5-nitroindazole derivatives. National Center for Biotechnology Information. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Arancibia, R., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]

-

Pan, C., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. [Link]

-

St-Gallay, S., et al. (2010). 3,5-diarylazoles as Novel and Selective Inhibitors of Protein Kinase D. PubMed. [Link]

-

Li, Y., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]

-

Jiang, Y., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. PubMed. [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]

Elucidating the Molecular Tactics of Nitroindazoles: A Technical Guide to Mechanism of Action Studies

Introduction: The Nitroindazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities.[1] The introduction of a nitro group to this scaffold creates the nitroindazole family, a class of molecules with profound and often highly specific biological effects. These compounds have garnered significant attention for their potential therapeutic applications, ranging from neuroprotection and anti-inflammatory action to antiparasitic and anticancer activities.[2][3][4]

Understanding the precise mechanism of action (MoA) is paramount for the rational design of next-generation therapeutics and for the accurate interpretation of experimental data. Nitroindazole derivatives exhibit at least two distinct and fascinating primary mechanisms of action, dictated by the position of the nitro group and the specific biological context. The most extensively studied mechanism involves the direct inhibition of nitric oxide synthase (NOS) enzymes, while a separate paradigm involves the bioreductive activation of the nitro group to generate cytotoxic species, a mechanism particularly relevant in antiparasitic and oncology research.[5][6]

This technical guide provides an in-depth exploration of these theoretical mechanisms, offering researchers a framework for designing and executing robust MoA studies. We will delve into the structural basis of these interactions, provide validated experimental protocols, and present a logical workflow for characterizing novel nitroindazole compounds.

The Dominant Paradigm: Competitive Inhibition of Nitric Oxide Synthase (NOS)

The most prominent mechanism of action for many nitroindazoles, particularly 7-nitroindazole (7-NI) and its derivatives, is the inhibition of nitric oxide synthase.[7] These enzymes are critical for the production of nitric oxide (NO), a ubiquitous signaling molecule involved in neurotransmission, vascular homeostasis, and immune responses.[8]

The Target: Nitric Oxide Synthase Isoforms

There are three main isoforms of NOS, each with distinct localization and physiological roles[8]:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in the nervous system, it plays a key role in neurotransmission and synaptic plasticity. Overproduction of NO by nNOS is implicated in neurodegenerative diseases like Parkinson's and in stroke-related damage.[2]

-

Endothelial NOS (eNOS or NOS-3): Located in the vascular endothelium, it is crucial for regulating blood pressure and blood flow. Inhibition of eNOS can lead to significant cardiovascular side effects, such as hypertension.[4][9]

-

Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli. Its sustained, high-output NO production is a factor in septic shock and chronic inflammatory conditions.[5]

The therapeutic utility of a NOS inhibitor is often defined by its selectivity for a particular isoform. For instance, a selective nNOS inhibitor could offer neuroprotection without causing the hypertensive effects associated with non-selective or eNOS-preferential inhibitors.[10][11]

Structural Mechanism of Inhibition: A Tale of Two Binding Sites

The genius of nitroindazole-based inhibitors lies in their sophisticated interaction with the NOS active site. Unlike the substrate L-arginine, these compounds engage in a multi-point binding mode that actively distorts the enzyme's catalytic machinery.

Crystallographic studies of endothelial NOS (eNOS) in complex with 3-bromo-7-nitroindazole (7-NIBr) have been particularly illuminating. The inhibitor was found to occupy both the substrate-binding site and the binding site for the critical cofactor, tetrahydrobiopterin (H4B).[5] This dual occupancy is achieved through a critical conformational change: a key glutamate residue (Glu-363 in eNOS) swings away from its usual position, perturbing a heme propionate group. This perturbation effectively severs the interaction between the heme and the H4B cofactor, inactivating the enzyme.[5] This structural insight explains why these compounds act as potent inhibitors for all NOS isoforms, as the core architecture of the active site is highly conserved.

Caption: Mechanism of NOS inhibition by nitroindazoles.

Isoform Selectivity: The Key to Therapeutic Windows

While the core inhibitory mechanism is similar across isoforms, subtle structural differences allow for the development of isoform-selective inhibitors. 7-Nitroindazole, for example, is widely recognized as a relatively selective nNOS inhibitor in vivo.[10][12][13] Although it can inhibit all three isoforms in purified enzyme assays, its pharmacokinetic properties or interactions within the cellular milieu lead to a preferential effect on nNOS in complex biological systems.[12][14] This selectivity is crucial, as it allows researchers to probe the function of nNOS in vivo with fewer confounding cardiovascular effects.[11]

| Inhibitor Compound | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) | Species | Reference |

| 3-Bromo-7-Nitroindazole | 0.17 | 0.86 | 0.29 | Rat (nNOS, iNOS), Bovine (eNOS) | [15] |

| 7-Nitroindazole | ~0.48 (Ki) | ~0.57 (Ki) | ~1.3 (Ki) | Rat (nNOS, iNOS), Bovine (eNOS) | [10] |

Table 1: Comparative inhibitory potency (IC₅₀ or Ki values) of representative nitroindazole compounds against NOS isoforms. Lower values indicate higher potency.

Potential Off-Target Interactions: A Note on Scientific Integrity

A critical aspect of drug development is understanding a compound's full interaction profile. For the 7-nitroindazole scaffold, an important and well-documented off-target activity is the inhibition of Monoamine Oxidase B (MAO-B).[16] This is particularly relevant in neuroscience studies, as MAO-B is involved in the metabolism of neurotransmitters like dopamine. When using these inhibitors, it is essential to consider this potential off-target effect and design experiments with appropriate controls to ensure that the observed phenotype is indeed due to NOS inhibition and not a confounding interaction.[2][16]

The Bioreductive Mechanism: A Weapon Against Parasites and Hypoxic Cells

A distinct mechanism of action is observed for nitroindazoles, particularly 5-nitroindazole derivatives, in the context of antiparasitic chemotherapy and as hypoxia-activated anticancer agents.[6][17][18] This MoA does not involve NOS inhibition but rather leverages the chemical properties of the nitro group itself.

The Principle: Hypoxia-Selective Activation

In low-oxygen (hypoxic) environments, such as those found in solid tumors or inhabited by certain anaerobic or microaerophilic protozoa, the nitro group (NO₂) of a 5-nitroindazole derivative can undergo enzymatic reduction.[6] This process, often carried out by nitroreductase enzymes present in the target organisms, converts the relatively benign parent compound into highly reactive and cytotoxic species, such as nitroso radicals and other reactive nitrogen species.[19] These reactive intermediates can cause widespread cellular damage, including DNA strand breaks and protein dysfunction, leading to cell death.[20][21]

Caption: The bioreductive activation pathway of 5-nitroindazoles.

This hypoxia-selectivity is a powerful therapeutic principle, as it allows for the targeted destruction of pathogenic cells while sparing healthy, well-oxygenated tissues. This mechanism is the basis for the activity of 5-nitroindazole derivatives against parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and their investigation as radiosensitizers for treating hypoxic solid tumors.[6][19][20]

A Practical Guide to Mechanistic Elucidation

To rigorously define the mechanism of a novel nitroindazole compound, a multi-step, hierarchical approach is required. This workflow ensures that data from simple, direct biochemical assays inform the design of more complex cellular and in vivo experiments.

Caption: Experimental workflow for MoA studies of nitroindazoles.

Protocol 1: In Vitro NOS Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit purified NOS enzyme activity. The most common method is the arginine-to-citrulline conversion assay.[22][23]

Objective: To determine the IC₅₀ value of a test compound against purified nNOS, eNOS, and iNOS.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 1 mM EDTA.

-